2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazole ring and a dichlorophenyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Known for its use as a herbicide.
2,4-Dichlorophenylboronic acid: Utilized in Suzuki coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-alpha-methyl-6-benzoxazoleacetic acid is unique due to its benzoxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
62143-78-6 |
---|---|
Molecular Formula |
C16H11Cl2NO3 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-6-yl]propanoic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c1-8(16(20)21)9-2-5-13-14(6-9)22-15(19-13)11-4-3-10(17)7-12(11)18/h2-8H,1H3,(H,20,21) |
InChI Key |
IQHPZIBKIKARIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.